tert-Butyl 3-cyanoazepane-1-carboxylate
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Overview
Description
tert-Butyl 3-cyanoazepane-1-carboxylate: is a chemical compound with the molecular formula C11H18N2O2 It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-cyanoazepane-1-carboxylate typically involves the reaction of azepane with tert-butyl chloroformate and a cyanating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may also incorporate advanced techniques such as continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-cyanoazepane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in different derivatives.
Substitution: The tert-butyl and cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in various functionalized derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 3-cyanoazepane-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities and materials.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules. It may serve as a building block for designing bioactive compounds and studying their effects on biological systems.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications. Researchers investigate its role in drug discovery and development, particularly in designing molecules with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of tert-butyl 3-cyanoazepane-1-carboxylate involves its interaction with molecular targets and pathways. The compound’s functional groups, such as the cyano and tert-butyl groups, play a crucial role in its reactivity and interactions. These interactions can influence biological pathways, leading to specific effects on cellular processes.
Comparison with Similar Compounds
tert-Butyl 3-aminopropanoate: Similar in structure but with an amino group instead of a cyano group.
tert-Butyl 3-cyanopropanoate: Contains a cyano group but differs in the length of the carbon chain.
tert-Butyl 3-cyanobutanoate: Another similar compound with a different carbon chain length.
Uniqueness: tert-Butyl 3-cyanoazepane-1-carboxylate stands out due to its seven-membered azepane ring, which imparts unique chemical properties
Properties
IUPAC Name |
tert-butyl 3-cyanoazepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-7-5-4-6-10(8-13)9-14/h10H,4-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYWDIMUFLWANK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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